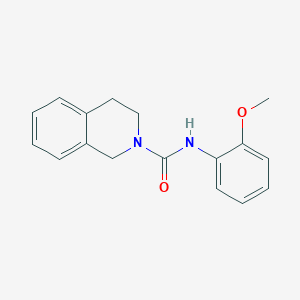
(3-fluorophenyl)(3-furylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluorophenyl)(3-furylmethyl)amine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that is synthesized through various methods and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of (3-fluorophenyl)(3-furylmethyl)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been found to have a positive effect on the immune system by stimulating the production of white blood cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-fluorophenyl)(3-furylmethyl)amine in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for drug development. However, one of the limitations is its potential toxicity, which requires careful handling and testing in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of (3-fluorophenyl)(3-furylmethyl)amine. One of the directions is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is the investigation of its mechanism of action and the identification of its molecular targets in the body. Additionally, the development of new synthesis methods and the optimization of existing methods can also be explored to improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of (3-fluorophenyl)(3-furylmethyl)amine can be achieved through various methods, including the Mannich reaction and the reductive amination of 3-fluoroacetophenone. One of the most commonly used methods involves the reaction of 3-fluoroacetophenone with formaldehyde and ammonia in the presence of a catalyst to form the intermediate product, which is then reduced with sodium borohydride to obtain the final product.
Aplicaciones Científicas De Investigación
(3-fluorophenyl)(3-furylmethyl)amine has been studied for its potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
3-fluoro-N-(furan-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQNOZWJDMSJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)
![2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887927.png)



![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)

![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
